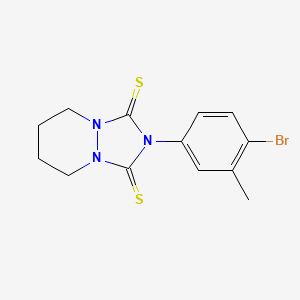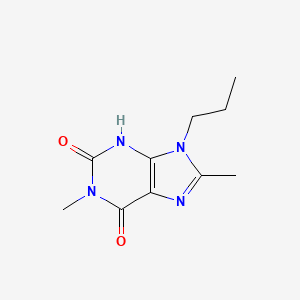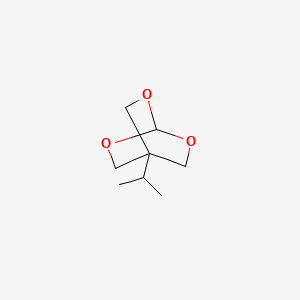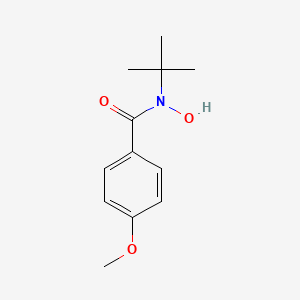![molecular formula C10H10N2 B14602570 9-Diazobicyclo[4.2.2]deca-2,4,7-triene CAS No. 61096-21-7](/img/structure/B14602570.png)
9-Diazobicyclo[4.2.2]deca-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Diazobicyclo[422]deca-2,4,7-triene is a unique organic compound characterized by its bicyclic structure with a diazo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Diazobicyclo[4.2.2]deca-2,4,7-triene typically involves the diazotization of bicyclo[4.2.2]deca-2,4,7-triene. This process can be achieved through the reaction of bicyclo[4.2.2]deca-2,4,7-triene with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is usually carried out at low temperatures to prevent the decomposition of the diazo compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
9-Diazobicyclo[4.2.2]deca-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products Formed
Epoxy derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
9-Diazobicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential antitumor activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 9-Diazobicyclo[4.2.2]deca-2,4,7-triene exerts its effects involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as forming carbenes, which can then participate in further chemical reactions. These transformations can affect molecular targets and pathways, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.2]deca-2,4,7-triene: The parent compound without the diazo group.
7-Azabicyclo[4.2.2]deca-2,4,9-triene-8-thione: A similar bicyclic compound with a sulfur atom.
2-Methyl-8-oxo-7-azabicyclo[4.2.2]deca-2,4,9-triene-7-sulfonyl chloride: Another bicyclic compound with different functional groups.
Uniqueness
9-Diazobicyclo[4.2.2]deca-2,4,7-triene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications compared to its analogs. The diazo group allows for a variety of chemical transformations that are not possible with similar compounds lacking this functional group.
Propiedades
Número CAS |
61096-21-7 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
9-diazobicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-8-3-1-2-4-9(10)6-5-8/h1-6,8-9H,7H2 |
Clave InChI |
PMZZMJXDSOWBRF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC=CC(C1=[N+]=[N-])C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)



![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)


![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)


![Ethyl 4-[(phenylcarbamoyl)oxy]benzene-1-carbodithioate](/img/structure/B14602581.png)
